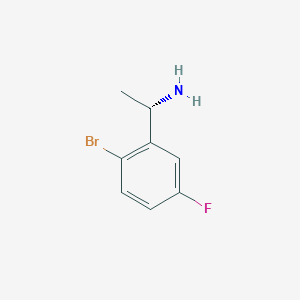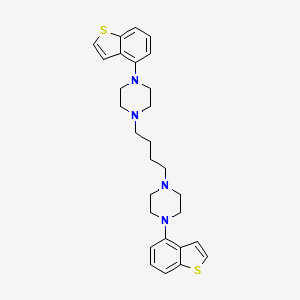
Brexpiprazole impurity 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brexpiprazole impurity 11 is a byproduct formed during the synthesis of brexpiprazole, an atypical antipsychotic drug used in the treatment of major depressive disorder and schizophrenia. . The presence of impurities like impurity 11 can affect the purity, efficacy, and safety of the final pharmaceutical product, making their identification and quantification crucial.
Méthodes De Préparation
The synthesis of brexpiprazole impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final impurity. The reaction conditions, such as temperature, pH, and solvent, play a significant role in the formation of impurity 11 .
Industrial production methods for brexpiprazole and its impurities involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques to separate and quantify the impurities. These methods are validated according to guidelines set by regulatory authorities to ensure the accuracy and reliability of the results .
Analyse Des Réactions Chimiques
Brexpiprazole impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .
Applications De Recherche Scientifique
Brexpiprazole impurity 11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods to quantify brexpiprazole and its impurities in pharmaceutical formulations . In biology and medicine, impurity 11 is studied to understand its pharmacological and toxicological properties, which can provide insights into the safety and efficacy of brexpiprazole . In the pharmaceutical industry, impurity 11 is monitored during the manufacturing process to ensure the quality and purity of the final product .
Mécanisme D'action
The mechanism of action of brexpiprazole impurity 11 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to study its molecular targets and pathways to understand its potential effects on the human body. Brexpiprazole itself acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors . It is possible that impurity 11 may interact with similar molecular targets, but further research is needed to elucidate its exact mechanism of action .
Comparaison Avec Des Composés Similaires
Brexpiprazole impurity 11 can be compared with other impurities formed during the synthesis of brexpiprazole, such as impurity A, impurity B, impurity C, and impurity D . Each impurity has unique chemical structures and properties, which can influence their formation and behavior during the synthesis process. For example, impurity A is formed through a different synthetic route and has distinct chemical characteristics compared to impurity 11 . Understanding these differences is crucial for optimizing the synthesis process and ensuring the quality of the final pharmaceutical product .
Propriétés
Formule moléculaire |
C28H34N4S2 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
1-(1-benzothiophen-4-yl)-4-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]piperazine |
InChI |
InChI=1S/C28H34N4S2/c1(11-29-13-17-31(18-14-29)25-5-3-7-27-23(25)9-21-33-27)2-12-30-15-19-32(20-16-30)26-6-4-8-28-24(26)10-22-34-28/h3-10,21-22H,1-2,11-20H2 |
Clé InChI |
PNVLZKKCOPKMQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCN2CCN(CC2)C3=C4C=CSC4=CC=C3)C5=C6C=CSC6=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


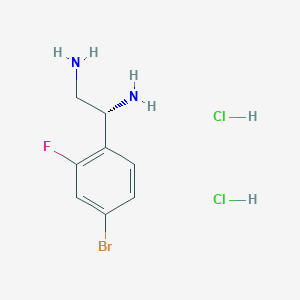
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
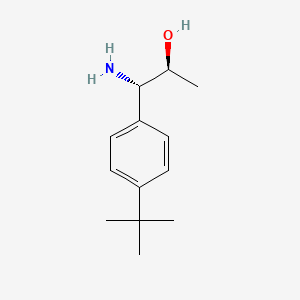
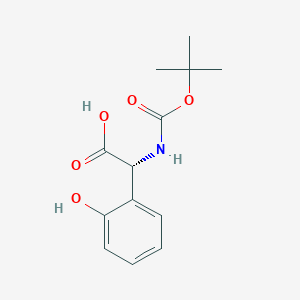
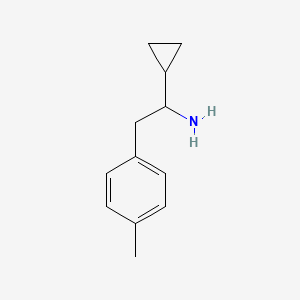
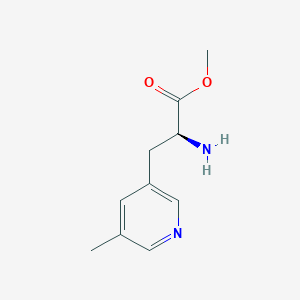
![3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13056511.png)
![(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056512.png)
![N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13056520.png)
![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13056534.png)
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
